molecular formula C10H18FN B1485810 (1R,2R)-N-cyclopentyl-2-fluorocyclopentan-1-amine CAS No. 2165995-78-6

(1R,2R)-N-cyclopentyl-2-fluorocyclopentan-1-amine

Cat. No. B1485810
CAS RN: 2165995-78-6
M. Wt: 171.25 g/mol
InChI Key: NPSIAIALEFVQIZ-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-N-cyclopentyl-2-fluorocyclopentan-1-amine, also known as (1R,2R)-N-cyclopentyl-2-fluorocyclopentanamine, is an organic compound with the molecular formula C9H17FN. It is a cyclic amine that is used as a building block in organic synthesis. It is a colorless liquid at room temperature and is soluble in many organic solvents. It has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Mechanism Of Action

The mechanism of action of (1R,2R)-N-cyclopentyl-2-fluorocyclopentan-1-amine is not well understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic centers such as carbonyls and halides. It is also believed to be a weak base, with a pKa of approximately 10.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,2R)-N-cyclopentyl-2-fluorocyclopentan-1-amine have not been studied in detail. However, it is believed to be metabolized in the body, with the metabolites being excreted in the urine. It is also believed to have low toxicity, with no significant adverse effects reported in animal studies.

Advantages And Limitations For Lab Experiments

The use of (1R,2R)-N-cyclopentyl-2-fluorocyclopentan-1-amine in laboratory experiments has several advantages. It is a relatively inexpensive reagent, is readily available, and is stable in a variety of solvents. It is also easy to handle and can be stored for extended periods of time. However, it does have some limitations. It is a relatively weak nucleophile and base, and is not suitable for reactions with strong electrophilic centers such as epoxides and aldehydes.

Future Directions

Future research on (1R,2R)-N-cyclopentyl-2-fluorocyclopentan-1-amine should focus on further elucidating its biochemical and physiological effects. In particular, further research should be conducted to elucidate the metabolic pathways and metabolites of this compound. Additionally, further research should be conducted on its use as a building block in organic synthesis and drug discovery. Finally, further research should be conducted on its use as a reagent in asymmetric syntheses and its use in the synthesis of peptides and peptidomimetics.

Scientific Research Applications

(1R,2R)-N-cyclopentyl-2-fluorocyclopentan-1-amine is used in a variety of scientific research applications. It has been used as a building block in the synthesis of a variety of bioactive compounds, including drugs and other pharmaceuticals. It has also been used in the synthesis of optically active compounds and as a reagent in asymmetric syntheses. It has been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.

properties

IUPAC Name

(1R,2R)-N-cyclopentyl-2-fluorocyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FN/c11-9-6-3-7-10(9)12-8-4-1-2-5-8/h8-10,12H,1-7H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSIAIALEFVQIZ-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CCCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N[C@@H]2CCC[C@H]2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-N-cyclopentyl-2-fluorocyclopentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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